molecular formula C7H11NO3 B13508145 1-Acetyl-3-methyl-3-azetidinecarboxylic acid

1-Acetyl-3-methyl-3-azetidinecarboxylic acid

Cat. No.: B13508145
M. Wt: 157.17 g/mol
InChI Key: GRSLYHBOLCCAGY-UHFFFAOYSA-N
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Description

1-acetyl-3-methylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-3-methylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Michael addition and other similar reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-3-methylazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-acetyl-3-methylazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-3-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylazetidine-3-carboxylic acid
  • L-azetidine-2-carboxylic acid
  • 3-alkoxyazetidines

Uniqueness

1-acetyl-3-methylazetidine-3-carboxylic acid is unique due to its specific functional groups and the presence of both an acetyl and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other azetidine derivatives .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-acetyl-3-methylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-7(2,4-8)6(10)11/h3-4H2,1-2H3,(H,10,11)

InChI Key

GRSLYHBOLCCAGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C)C(=O)O

Origin of Product

United States

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